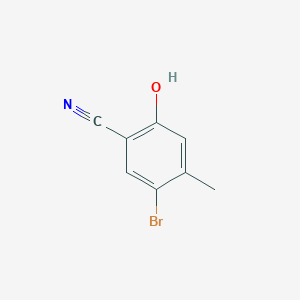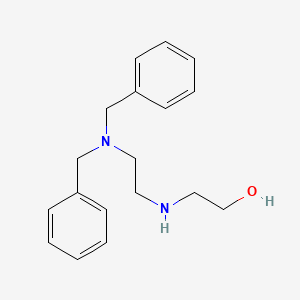
6-(1H-imidazol-1-yl)-2-phenylQuinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-imidazol-1-yl)-2-phenylQuinoline is a heterocyclic compound that features both imidazole and quinoline moieties Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-2-phenylQuinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-phenylquinoline with an imidazole derivative. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
6-(1H-imidazol-1-yl)-2-phenylQuinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Both the imidazole and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinoline ring can produce dihydroquinoline derivatives .
科学的研究の応用
6-(1H-imidazol-1-yl)-2-phenylQuinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
作用機序
The mechanism of action of 6-(1H-imidazol-1-yl)-2-phenylQuinoline involves its interaction with specific molecular targets. For example, in biological systems, it can bind to enzymes and receptors, inhibiting their activity. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA, disrupting its function .
類似化合物との比較
Similar Compounds
2-phenylquinoline: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity.
1H-imidazole-2-ylquinoline: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
Uniqueness
6-(1H-imidazol-1-yl)-2-phenylQuinoline is unique due to the presence of both imidazole and quinoline rings, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
1004997-74-3 |
|---|---|
分子式 |
C18H13N3 |
分子量 |
271.3 g/mol |
IUPAC名 |
6-imidazol-1-yl-2-phenylquinoline |
InChI |
InChI=1S/C18H13N3/c1-2-4-14(5-3-1)17-8-6-15-12-16(7-9-18(15)20-17)21-11-10-19-13-21/h1-13H |
InChIキー |
CSWOPCDIPJCESR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-](/img/structure/B13941668.png)





